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Background and Rationale

The emergence and spread of Plasmodium falciparum resistance to artemisinin-based combination therapies
(ACTs) poses a severe threat to global malaria eradication efforts. There is an urgent need to develop new
antimalarial drugs or repurpose existing ones to combat this challenge. Alisporivir, a non-
immunosuppressive analog of cyclosporin A originally developed for hepatitis C virus (HCV) infection, has

been identified as a potent candidate through rational, target-based repurposing [1] [2].

The primary mechanism of action against P. falciparum involves high-affinity binding to the parasite protein
PfCyclophilin 19B (PfCYP19B). Research confirms that PfCYP19B is overexpressed in artemisinin-
resistant parasites (specifically in strains with the PfKelch13 R539T mutation), and alisporivir interaction
with this target is a key factor in its antiplasmodial activity [1] [2]. Notably, alisperivir acts synergistically
with dihydroartemisinin (DHA), significantly enhancing the efficacy of this core artemisinin derivative and

reducing the survival of artemisinin-resistant ring-stage parasites [1] [2].

Summary of Key Findings

The tables below summarize core experimental data on alisperivir's antimalarial activity.

e Table 1: Antimalarial Activity of Alisporivir Against Resistant Strains
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e Table 2: Key Molecular and Pharmacological Properties of Alisporivir

Table 1: Antimalarial Activity of Alisporivir Against Resistant Strains

Parasite Resistance Index .
. Phenotype . Interpretation
Strain (Ri)*
PfRKL-9 Chloroquine- 2.14 +0.23 Potent activity maintained
Resistant
PfKelch13 Artemisinin- 1.15+0.04 Highly potent activity; effectively
R539T Resistant overcomes resistance

*The Resistance Index (Ri) is defined as the ratio of the ICso value of the resistant line to the ICso value of

the sensitive line. A value close to 1.0 indicates little to no observed resistance [1] [2].

Table 2: Key Molecular and Pharmacological Properties of Alisporivir

Property Value | Finding Method | Assay
Primary Target PfCyclophilin 19B (PfCYP19B) In silico docking, Molecular dynamic
simulation

Binding Affinity (Kd) 354.3 nM Biophysical assays

Expression in Resistant  Overexpressed in PfKelch13 Real-time transcript, Western blot,

Parasites R539T Immunofluorescence

Synergy Synergistic with Ring Survival Assay, Combination
Dihydroartemisinin (DHA) studies

In Vivo Activity Exhibited antimalarial activity Murine model

Detailed Experimental Protocol: Extended Recovery
Ring-Stage Survival Assay (eERRSA)

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://www.smolecule.com/products/s517974?utm_src=pdf-body
https://www.smolecule.com/products/s517974?utm_src=pdf-body
https://scholars.houstonmethodist.org/en/publications/targeting-artemisinin-resistant-malaria-by-repurposing-the-anti-h
https://pubmed.ncbi.nlm.nih.gov/36374050/
https://www.smolecule.com/products/s517974?utm_src=pdf-body
https://www.smolecule.com/products/s517974?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The following protocol is adapted from established ring-stage survival assays [3] and modified for assessing
alisporivir's effect on artemisinin-resistant parasites. The eRRSA measures the survival of early ring-stage
parasites after a brief, high-dose drug exposure, followed by an extended recovery period, providing a

superior correlation with patient clearance half-lives.

I. Materials and Reagents

¢ Parasite Cultures: Synchronized cultures of P. falciparum (e.g., artemisinin-resistant PfKelch13
R539T and appropriate sensitive controls).

e Drugs: Alisporivir (e.g., 700 nM working concentration), Dihydroartemisinin (DHA, 700 nM), and
Dimethyl Sulfoxide (DMSO, 0.02% as vehicle control).

e Culture Medium: Complete RPMI 1640 medium.

¢ Erythrocytes: Human O+ red blood cells (RBCs).

e Synchronization Reagent: 70% Percoll in RPMI.

e Staining Dyes: SYBR Green | and SYTO 61 for flow cytometry.

¢ (PCR Reagents: SYBR Green-based qPCR master mix.

e Equipment: Laminar flow hood, CO: incubator (5% CO2, 5% Oz, 90% N2), centrifuge, flow cytometer,
real-time PCR machine, 96-well plates.

Il. Step-by-Step Procedure

1. Parasite Culture and Synchronization

e Maintain P. falciparum cultures in human RBCs at 5% haematocrit in complete medium under a
gaseous atmosphere of 5% COz, 5% Oz, and 90% N-.

e When cultures reach high schizogony (>50% schizonts), synchronize using a single-layer Percoll
gradient [3]:

Suspend 350 pl of packed, infected erythrocytes in 2 ml of RPMI.

Carefully layer this suspension over a 70% Percoll layer.

Centrifuge at 1,561 x g for 10 minutes with the brake disengaged.

Collect the top layer containing mature schizonts and wash twice with RPMI.

¢ Resuspend the pellet in complete medium at 2% haematocrit and place in a culture flask on a shaker

[e]

[e]

o

o

in a 37°C incubator for 4 hours to allow for reinvasion, yielding a highly synchronized population of
early ring-stage parasites.

2. Parasitaemia Quantification and Assay Setup
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e Flow Cytometry: Four hours post-synchronization, determine the parasitaemia and stage purity
using flow cytometry. Stain 80 pl of culture with SYBR Green | and SYTO 61. Acquire 50,000 events
and analyze to ensure the culture is >70% ring stages [3].

¢ Plate Seeding: Two hours after quantification (6 hours total post-synchronization), dilute the culture
to 2% haematocrit and 0.5% parasitaemia. Aliquot 200 pl into six wells of a 96-well plate (three
technical replicates for treatment and control). Include RBC-only controls.

3. Drug Exposure and Wash

e Drug Treatment:
o Treatment Group: Add 700 nM Alisporivir (or DHA for a standard ART resistance control) to
three parasite wells and one RBC control well.
o Vehicle Control: Add 0.02% DMSO to the remaining three parasite wells and one RBC control
well.
¢ Incubate the plate for 6 hours at 37°C under the same gas conditions.
e Drug Removal: After incubation, carefully wash each well three times with 150 pl of drug-free RPMI
1640 to completely remove the drug. After the final wash, resuspend the pellets in 200 pl of fresh
complete medium.

4. Extended Recovery and Sample Harvest

e Return the plate to the incubator for an extended recovery period of 114 hours post-exposure (120
hours total from assay start). This extended period is crucial for optimal correlation with clinical
resistance measures [3].

o After the recovery period, collect the contents of each well and freeze the samples at -20°C for
subsequent DNA extraction and gPCR analysis.

5. Quantitative PCR (qPCR) Readout

e Extract genomic DNA from the frozen samples.

e Perform SYBR Green-based gPCR to quantify parasite DNA in each sample. Use primers specific to
a P. falciparum housekeeping gene.

e Calculate the fold-change in parasite survival for Alisporivir-treated samples compared to the
DMSO-treated controls. The formula for percentage survival is: % Survival = (Parasite DNA
in Alisporivir-treated well / Mean Parasite DNA in DMSO-treated control
wells) x 100

Visualization of Mechanism and Workflow
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The following diagrams, created using Graphviz, illustrate the proposed mechanism of action and the

experimental workflow.

Diagram 1: Mechanism of Alisporivir against Artemisinin-
Resistant Malaria

This diagram illustrates how alisporivir targets PfCyclophilin 19B to overcome artemisinin resistance.
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Diagram 2: Extended Recovery Ring-Stage Survival Assay
(eRRSA) Workflow

This diagram outlines the key steps in the eRRSA protocol for evaluating alisporivir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s517974?utm_src=pdf-body-img
https://www.smolecule.com/products/s517974?utm_src=pdf-custom-synthesis
https://scholars.houstonmethodist.org/en/publications/targeting-artemisinin-resistant-malaria-by-repurposing-the-anti-h
https://pubmed.ncbi.nlm.nih.gov/36374050/
https://malariajournal.biomedcentral.com/articles/10.1186/s12936-020-3139-6
https://malariajournal.biomedcentral.com/articles/10.1186/s12936-020-3139-6
https://www.smolecule.com/products/b517974#alisporivir-ring-survival-assay-malaria-parasites
https://www.smolecule.com/products/b517974#alisporivir-ring-survival-assay-malaria-parasites
https://www.smolecule.com/products/b517974#alisporivir-ring-survival-assay-malaria-parasites
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s517974?utm_src=pdf-bulk
https://www.smolecule.com/products/s517974?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8 Tech Support


https://www.smolecule.com/products/s517974?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

